

Application Notes and Protocols for (Rac)-EC5026 Solubility and Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-EC5026 is a first-in-class, non-opioid, and orally active inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] It is currently under investigation for the treatment of neuropathic and inflammatory pain.[1][2][3] By inhibiting sEH, **(Rac)-EC5026** prevents the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] A significant challenge in the development of **(Rac)-EC5026** is its low aqueous solubility. This document provides detailed information on the solubility characteristics of **(Rac)-EC5026** and protocols for its formulation for research and preclinical studies.

(Rac)-EC5026 is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, characterized by high permeability and low solubility. Its absorption is therefore limited by its dissolution rate. Consequently, formulation strategies that enhance the solubility of **(Rac)-EC5026** are critical for achieving adequate oral bioavailability.

Physicochemical Properties

A summary of the known physicochemical properties of **(Rac)-EC5026** is presented in the table below. While specific values for melting point and logP have not been publicly disclosed, qualitative descriptions from the literature are included.

Property	Value/Description	Source
Molecular Formula	C ₂₁ H ₂₇ F ₄ N ₃ O ₃	Inferred from structure
Aqueous Solubility	< 0.1 mg/mL (pH-independent)	
BCS Class	Class 2 (High Permeability, Low Solubility)	
Melting Point	Described as a "low melting point" compound, which simplifies formulation for oral administration.	
LogP	Measured by HPLC; the addition of a fluorine atom, as in EC5026, is noted to increase LogP.	
Physical State	Not explicitly stated, but likely a solid at room temperature.	N/A

Solubility Profile

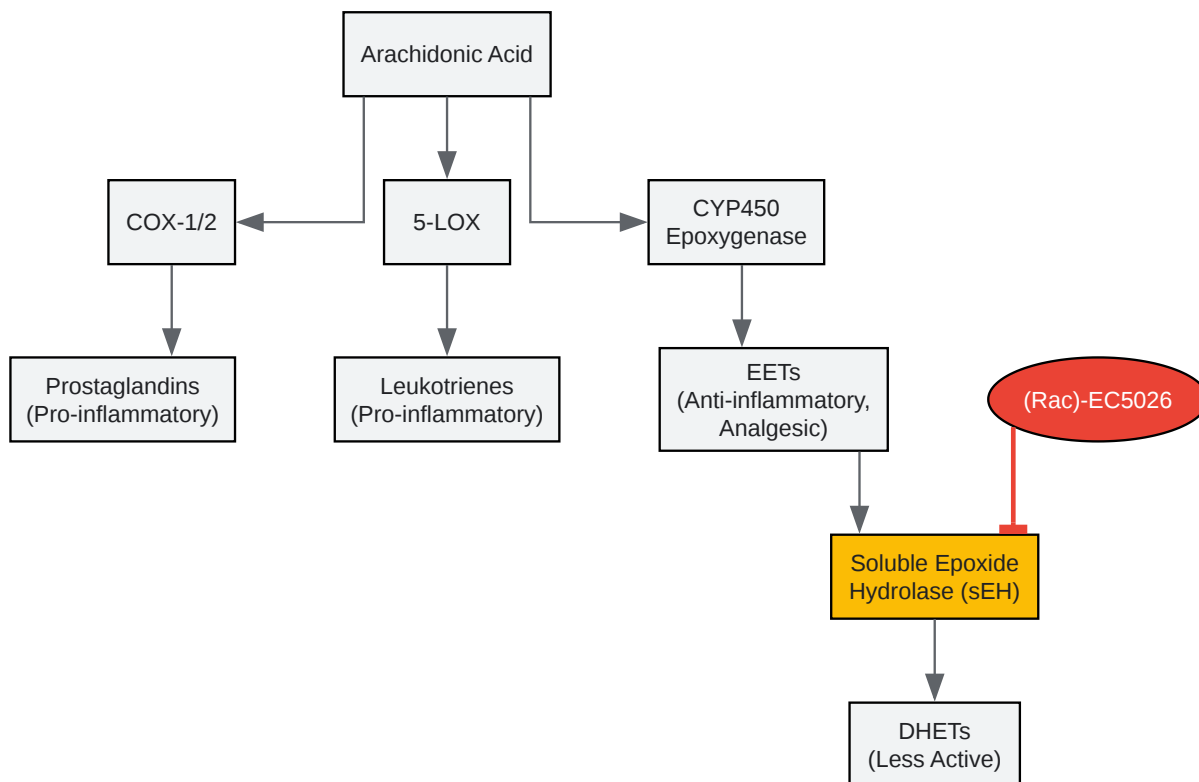
(Rac)-EC5026 is an uncharged molecule with low, pH-independent aqueous solubility. However, it exhibits good solubility in certain organic solvents and lipid-based systems, which can be leveraged for formulation development. Preclinical studies have successfully employed various solvent systems to achieve concentrations of ≥ 2.08 mg/mL.

Table of Solubilization Systems for Preclinical Formulations:

Formulation Components	Achieved Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	
Polyethylene glycol (PEG) 300 or PEG 400	Good oral absorption and bioavailability reported.	
80% PEG 400 / 20% PEG 3350 (w/w)	Used for liquid-filled hard gelatin capsules in initial clinical studies.	

Signaling Pathway

(Rac)-EC5026 exerts its therapeutic effect by modulating the arachidonic acid cascade. Specifically, it inhibits the soluble epoxide hydrolase (sEH), leading to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs are known to possess anti-inflammatory, analgesic, and vasodilatory properties.



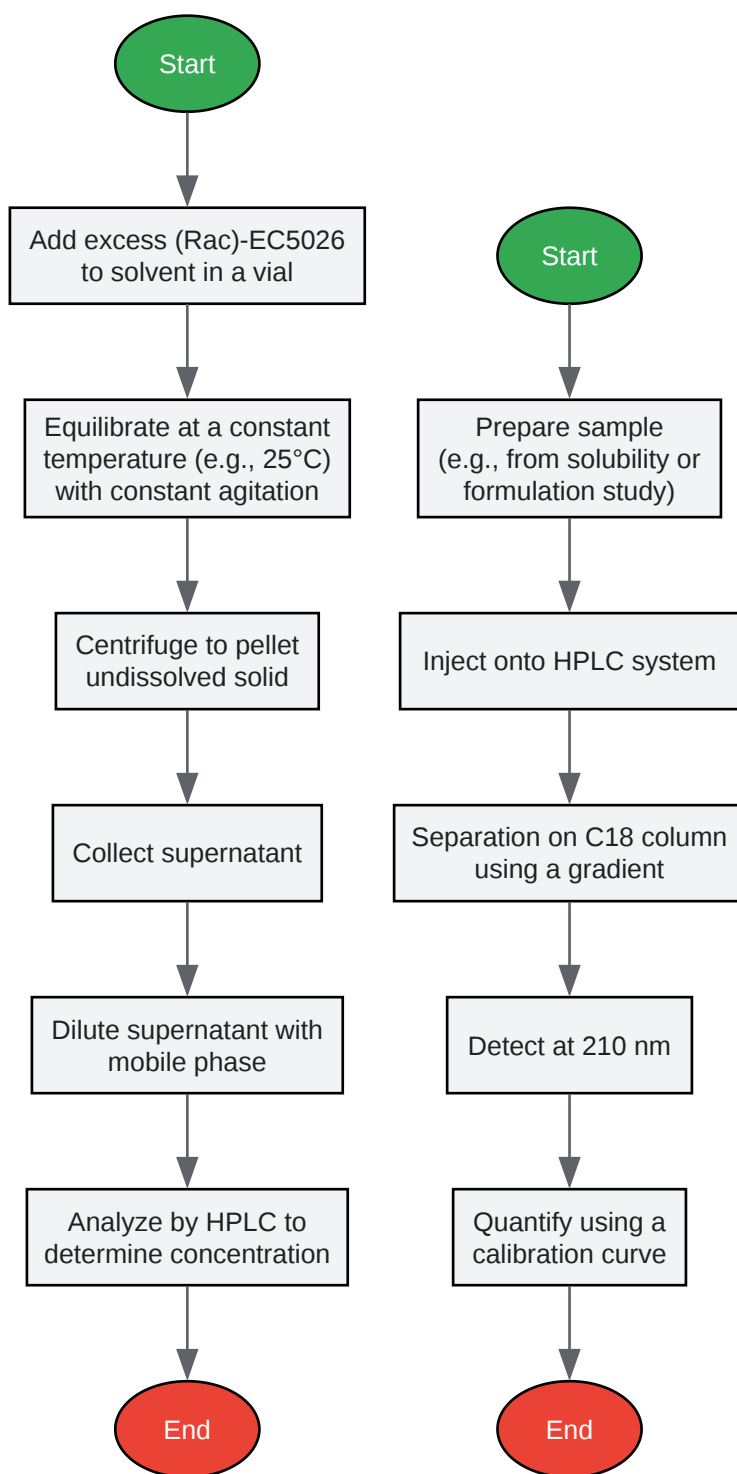
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Caption: Mechanism of action of **(Rac)-EC5026**.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of **(Rac)-EC5026** in various solvents.



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- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-EC5026 Solubility and Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819636#rac-ec5026-solubility-and-formulation]

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